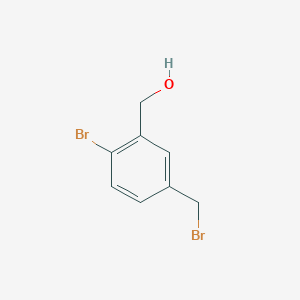

(2-Bromo-5-(bromomethyl)phenyl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H8Br2O |

|---|---|

Molekulargewicht |

279.96 g/mol |

IUPAC-Name |

[2-bromo-5-(bromomethyl)phenyl]methanol |

InChI |

InChI=1S/C8H8Br2O/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3,11H,4-5H2 |

InChI-Schlüssel |

SIPQSSKOISEYKW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CBr)CO)Br |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Bromo 5 Bromomethyl Phenyl Methanol and Analogous Structures

Strategic Approaches to Regioselective Bromination of Aromatic Systems

The synthesis of specifically substituted aromatic compounds like (2-Bromo-5-(bromomethyl)phenyl)methanol requires meticulous control over the position of electrophilic substitution on the benzene (B151609) ring. Electrophilic aromatic bromination is the most common method for creating aryl bromides, which are crucial intermediates in organic synthesis. nih.gov The regiochemical outcome of this reaction is dictated by the electronic properties of the substituents already present on the ring.

Substituents influence the reaction rate and the position of the incoming bromine electrophile by stabilizing or destabilizing the cationic arenium ion (σ-complex) intermediate that forms during the reaction. nih.govrsc.org Electron-donating groups (EDGs), such as methyl (-CH₃) and hydroxyl (-OH), activate the ring and direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) deactivate the ring and direct incoming groups to the meta position. rsc.orgsciencemadness.org Halogens, such as bromine (-Br), are an exception; they are deactivating yet direct ortho and para. sciencemadness.org

Achieving a desired substitution pattern, such as the 1,2,4-arrangement in the target molecule's precursor, often involves a multi-step strategy where the directing effects of various groups are carefully orchestrated. A variety of brominating agents and catalysts have been developed to enhance regioselectivity. N-bromosuccinimide (NBS) is a widely used reagent that, depending on the conditions, can perform either radical or electrophilic bromination. nih.gov For electrophilic aromatic bromination, NBS can be highly regioselective, often favoring the para position. nih.govresearchgate.net For instance, the bromination of arenes with NBS in acetonitrile (B52724) is highly para-selective with respect to the most activating substituent. nih.gov Other systems, such as tetraalkylammonium tribromides for phenols or the use of zeolites as catalysts, have also been developed to achieve high para-selectivity. nih.govresearchgate.net

Table 1: Comparison of Selected Reagents for Regioselective Aromatic Bromination

| Brominating System | Substrate Type | Typical Selectivity | Notes | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) in Acetonitrile | Activated Arenes (e.g., Anisole) | High para-selectivity | Mild conditions, often proceeds at room temperature. | nih.gov |

| NBS / Silica Gel | Activated Aromatics | Good regioselectivity | Considered a good agent for regioselective brominations. | nih.govresearchgate.net |

| Br₂ with Lewis Acid (e.g., FeBr₃) | General Arenes (e.g., Toluene) | Mixture of ortho and para | Classic method; generates corrosive HBr as a byproduct. | jalsnet.com |

| Ammonium (B1175870) Bromide / Oxone® | Activated Aromatics | High para-selectivity | Mild conditions, can be performed in solvents like methanol (B129727) or water. | organic-chemistry.org |

| N-Benzyl-DABCO Tribromide | Aromatic Amines and Phenols | High regioselectivity | A stable, solid organic ammonium tribromide used as a bromine source. | researchgate.net |

Installation of Benzylic Bromine Functionalities

A key structural feature of the target molecule is the bromomethyl group (-CH₂Br) attached to the benzene ring, also known as a benzylic bromide. This functionality is typically installed via radical bromination of a methyl group or by converting a hydroxymethyl group.

Investigation of Radical Bromination Techniques

Radical bromination is the preferred method for converting a benzylic C-H bond into a C-Br bond. cecri.res.in The benzylic position is particularly susceptible to radical halogenation because the resulting benzylic radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.com The most common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under UV light irradiation. rsc.org

The reaction proceeds via a radical chain mechanism:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to generate radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl (B1604629) radical and HBr. This benzyl radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

The choice of solvent is critical; non-polar solvents like carbon tetrachloride (CCl₄) are often used because they stabilize the radical intermediates and minimize side reactions.

Table 2: Representative Conditions for Benzylic Bromination using NBS

| Substrate | Initiator | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzonitrile | AIBN | CCl₄ | 8 hours | 90% | rsc.org |

| 2-Bromo-5-methylbenzyl alcohol | AIBN (0.1 eq.) | CCl₄ | 3–5 hours | ~44-49% (analogous) | |

| 2-Bromo-4-iodotoluene | AIBN (0.3 eq.) | Dichloromethane | ~10 hours | Not specified | google.com |

Conversion of Hydroxymethyl Groups to Bromomethyl Groups

An alternative route to the benzylic bromide is the conversion of a hydroxymethyl group (-CH₂OH). This nucleophilic substitution is a fundamental transformation in organic synthesis. For primary and secondary alcohols, phosphorus tribromide (PBr₃) is a highly effective reagent. vaia.comlibretexts.org This method is often preferred over using concentrated HBr because it involves milder conditions and avoids the carbocation rearrangements that can occur with strong acids. libretexts.orgmasterorganicchemistry.com

The reaction with PBr₃ typically proceeds with an inversion of stereochemistry, consistent with an Sₙ2 mechanism. masterorganicchemistry.com The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom and displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in a backside attack on the carbon atom. masterorganicchemistry.com

Hydrogen bromide (HBr) can also be used, particularly for tertiary alcohols, but it can work for primary alcohols as well. reddit.comnih.gov Modern variations include using HBr in aprotic organic solutions like HBr-DMPU to improve reactivity and handling. nih.gov

Synthesis of Precursors and Intermediate Compounds Relevant to (2-Bromo-5-(bromomethyl)phenyl)methanol

The synthesis of (2-Bromo-5-(bromomethyl)phenyl)methanol is contingent on the availability of suitable precursors. A logical synthetic route often begins with a more common, commercially available substituted benzene and proceeds through several functional group interconversions. One plausible precursor is 2-bromo-5-methylbenzyl alcohol.

The synthesis of this key intermediate can be achieved from 2-bromo-5-methylbenzoic acid. The carboxylic acid group can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). rsc.org

Table 3: Example Synthesis of a Key Precursor: 2-Bromo-5-methyl-benzyl alcohol

| Starting Material | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-Bromo-5-methyl benzoic acid | LiAlH₄ | THF | Not specified in abstract | rsc.org |

| 2-Amino-5-bromobenzoic acid (for analogous 2-amino-5-bromobenzyl alcohol) | LiAlH₄ | THF | 80-88% | orgsyn.org |

Once 2-bromo-5-methylbenzyl alcohol is synthesized, the final steps would involve the selective bromination of the methyl group to a bromomethyl group, as described in section 2.2.1, to yield the target compound, (2-Bromo-5-(bromomethyl)phenyl)methanol.

Another documented route to a similar structure, 2-bromo-5-iodobenzyl alcohol, starts from o-toluidine (B26562) (2-methylaniline) and proceeds through iodination, diazotization/bromination, radical bromination of the methyl group, and finally hydrolysis to the benzyl alcohol. google.com This highlights the multi-step nature of synthesizing such complex aryl alcohols, where control of regiochemistry at each stage is paramount.

Green Chemistry Principles in the Synthesis of Halogenated Aryl Alcohols

Modern synthetic chemistry places increasing emphasis on developing environmentally benign processes. The principles of green chemistry, such as waste reduction, use of safer solvents, and catalysis, are highly relevant to the synthesis of halogenated compounds, which traditionally can involve hazardous reagents and solvents. semanticscholar.org

Implementation of Catalyst Recycling and Solvent-Free Reaction Conditions

Significant progress has been made in creating greener bromination methods. One major area of development is the use of solvent-free reaction conditions. researchgate.netajgreenchem.com For example, the ring bromination of aromatic compounds has been effectively carried out by grinding N-bromosuccinimide with alumina (B75360) (Al₂O₃) in a solvent-free system. researchgate.net This method is simple, rapid, and avoids the use of volatile and often toxic organic solvents. researchgate.net

Catalyst recycling is another cornerstone of green chemistry. In the context of halogenation, zeolites have been used as recyclable, shape-selective catalysts to direct the bromination of aromatic compounds. researchgate.net In other areas of synthesis relevant to these structures, such as cross-coupling reactions, significant advances have been made in developing catalysts that can be recovered and reused. For example, palladium catalysts supported on biopolymers like wool or chicken feathers have been shown to be effective and recyclable for Suzuki reactions, which are often used with aryl bromides. nih.gov The use of water as a solvent, when possible, also dramatically improves the environmental profile of a reaction. nih.gov These principles point toward a future of more sustainable synthesis routes for complex molecules like (2-Bromo-5-(bromomethyl)phenyl)methanol.

Table 4: Overview of Green Chemistry Approaches in Aromatic Synthesis

| Green Approach | Example Application | Benefit | Reference |

|---|---|---|---|

| Solvent-Free Reaction | Ring bromination of aromatics with NBS-Al₂O₃ by grinding. | Eliminates solvent waste, simple procedure, mild conditions. | researchgate.netresearchgate.net |

| Catalyst Recycling | PdCl₂-Wool complex for Suzuki coupling. | Catalyst can be reused for multiple cycles with minimal leaching. | nih.gov |

| Use of Greener Solvents | Bromination using ammonium bromide and Oxone® in water. | Reduces reliance on hazardous organic solvents. | organic-chemistry.org |

| Continuous Flow Synthesis | Biocatalytic synthesis of esters from biomass-derived alcohols. | Increases conversion, allows for catalyst stability and reuse. | rsc.org |

Exploration of Continuous Flow Reactor Technologies

The synthesis of (2-Bromo-5-(bromomethyl)phenyl)methanol and its structural analogs has benefited significantly from the adoption of continuous flow reactor technologies. These methodologies offer substantial advantages over traditional batch processes, particularly in managing highly exothermic and hazardous reactions, improving reaction efficiency, and enabling safer handling of reactive intermediates. beilstein-journals.org The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. researchgate.net

Continuous flow systems facilitate the safe use of hazardous reagents and can lead to improved yields and selectivities. beilstein-journals.org The ability to perform reactions under conditions that are often inaccessible in batch reactors opens up new avenues for chemical synthesis. beilstein-journals.org For benzylic bromination, a key step in the synthesis of the target compound and its analogs, flow chemistry provides a robust platform for photochemical reactions and the use of various brominating agents.

Research into the continuous flow synthesis of analogous structures, such as substituted benzyl bromides, has demonstrated the versatility of this technology. Photochemical benzylic bromination, a classic and widely used method, has been successfully adapted to flow systems. rsc.org The Wohl-Ziegler reaction, which typically uses N-bromosuccinimide (NBS) initiated by light, can be performed in simple flow reactors, such as those constructed from transparent fluorinated ethylene (B1197577) polymer tubing, using household compact fluorescent lamps (CFLs) as a light source. organic-chemistry.org This approach avoids the use of hazardous chlorinated solvents like carbon tetrachloride by employing greener alternatives like acetonitrile. organic-chemistry.org

An alternative and effective reagent for photochemical benzylic bromination in continuous flow is bromotrichloromethane (B165885) (BrCCl₃). rsc.orgrsc.org This reagent is particularly advantageous for electron-rich aromatic substrates where traditional NBS-based methods might lead to competing electrophilic ring bromination. rsc.org The successful application of BrCCl₃ in flow has been demonstrated for the synthesis of p-methoxybenzyl bromide, achieving a high space-time-yield. rsc.orgrsc.org

The choice of reactor is crucial for optimizing continuous flow processes. Systems can range from simple coiled tube reactors to more complex setups involving packed-bed reactors or microreactors with static mixers. nih.govresearchgate.net For instance, the generation of benzylic sodium organometallics, which can be precursors to functionalized benzyl alcohols, has been achieved in a continuous flow setup using a sodium packed-bed reactor. nih.gov

The following tables summarize key findings from studies on the continuous flow benzylic bromination of toluene (B28343) and its derivatives, which serve as important analogs for understanding the potential synthesis of (2-Bromo-5-(bromomethyl)phenyl)methanol.

Table 1: Comparison of Batch vs. Continuous Flow Photochemical Benzylic Bromination

| Parameter | Batch Process | Continuous Flow Process | Reference |

| Reaction Time | 22 hours | 3 minutes | researchgate.net |

| Reagent | Potassium hypobromite | Potassium hypobromite | researchgate.net |

| Substrate | Methylsulfones | Methylsulfones | researchgate.net |

| Yield | Not specified | Near quantitative | researchgate.net |

| Safety | Handling of hazardous intermediates | In situ generation, reduced risk | beilstein-journals.orgmdpi.com |

| Scalability | Limited | Readily scalable | nih.gov |

Table 2: Continuous Flow Photochemical Bromination of Toluene using BrCCl₃

| Entry | Light Source | Wavelength (nm) | Reaction Time (min) | Conversion (%) | Selectivity (%) | Reference |

| 1 | UV Lamp (A) | 254 | 10 | >95 | >99 | rsc.org |

| 2 | Hg Lamp (B) | Medium Pressure | 10 | 85 | >99 | rsc.org |

| 3 | LED Lamp (C) | 365 | 10 | <5 | - | rsc.org |

These findings underscore the potential of continuous flow technology to significantly enhance the synthesis of complex molecules like (2-Bromo-5-(bromomethyl)phenyl)methanol. The precise control over reaction parameters, coupled with the ability to safely handle reactive species, positions flow chemistry as a superior methodology for the production of such valuable chemical intermediates.

Reactivity and Mechanistic Studies of 2 Bromo 5 Bromomethyl Phenyl Methanol

Elucidation of Nucleophilic Substitution Pathways at Benzylic Bromine Centers

The bromomethyl group (-CH₂Br) on the phenyl ring is a primary benzylic halide. The carbon atom of this group is highly electrophilic due to the electron-withdrawing nature of the adjacent bromine atom and the stabilizing effect of the benzene (B151609) ring on the transition state. This makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions, where the bromide ion serves as an effective leaving group. wikipedia.org

Reactions with Diverse Nucleophiles (e.g., amines, thiols, alkoxides)

The benzylic bromine atom in (2-Bromo-5-(bromomethyl)phenyl)methanol readily undergoes substitution reactions with a wide array of nucleophiles. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Amines: Primary and secondary amines react with the benzylic bromide to form the corresponding secondary and tertiary benzylic amines, respectively. These reactions typically proceed under mild conditions, often in a polar solvent with a base to neutralize the hydrogen bromide byproduct.

Thiols: Thiolates, generated from thiols by deprotonation with a mild base, are potent nucleophiles that can efficiently displace the benzylic bromide to form thioethers (sulfides). This reaction is crucial for introducing sulfur-containing moieties into the molecule.

Alkoxides: Alkoxides (RO⁻) and hydroxides (OH⁻) can substitute the bromine to yield ethers and regenerate a diol structure, respectively. The Williamson ether synthesis, involving the reaction of an alkoxide with the benzylic bromide, is a common strategy for forming ether linkages. wikipedia.org

The general mechanism for these substitutions involves the direct attack of the nucleophile on the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion in a single, concerted step. wikipedia.org

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R₂NH | Benzylic Amine |

| Thiol | RSH / Base | Thioether |

| Alkoxide | RONa | Benzyl (B1604629) Ether |

This table is illustrative of general reaction pathways for benzylic bromides.

Quaternization Reactions

Quaternization involves the reaction of the benzylic bromide with a tertiary amine or phosphine (B1218219) to form a quaternary ammonium (B1175870) or phosphonium (B103445) salt, respectively. This is a specific class of SN2 alkylation. The lone pair of electrons on the nitrogen or phosphorus atom attacks the electrophilic benzylic carbon, displacing the bromide ion and forming a stable salt. mdpi.com

For example, the reaction with a tertiary amine like trimethylamine (B31210) would yield a benzyltrimethylammonium (B79724) bromide salt. Similarly, reaction with triphenylphosphine (B44618) (PPh₃) produces a benzyltriphenylphosphonium (B107652) bromide salt. researchgate.net These phosphonium salts are particularly valuable as precursors to Wittig reagents, which are widely used for converting aldehydes and ketones into alkenes. researchgate.net The synthesis of these salts is often carried out in a suitable organic solvent, such as acetonitrile (B52724) or dichloromethane. mdpi.comresearchgate.net

Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) is a primary alcohol and offers a second site for selective functionalization, distinct from the benzylic bromide. Its reactions typically involve oxidation, reduction, or protection.

Selective Oxidation Processes to Carbonyl and Carboxyl Derivatives

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation. Another effective method involves using Oxone® in the presence of a catalytic amount of sodium bromide in a solvent system like aqueous acetonitrile. researchgate.net However, for electron-rich aromatic systems, which includes this bromine-substituted compound, care must be taken as side reactions like ring bromination can occur. researchgate.net

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in acidic solution (Jones oxidation), or ruthenium tetroxide (RuO₄).

Selective Reduction to Alkyl Moieties

The hydroxymethyl group can be reduced to a methyl group (-CH₃), a process known as deoxygenation. While multi-step sequences involving conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄) are possible, more direct methods exist. nih.gov

A notable one-step procedure for the reduction of benzylic alcohols utilizes hydriodic acid (HI) with red phosphorus as a stoichiometric reductant. nih.gov A modified, milder version of this classic method employs a biphasic toluene-water reaction medium, which allows for good yields and tolerates other functional groups like esters and ethers. nih.govresearchgate.net This selectivity is crucial when working with a molecule like (2-Bromo-5-(bromomethyl)phenyl)methanol, as it allows for the reduction of the alcohol without affecting the benzylic or aryl bromides. The reactivity for this reduction follows the order: tertiary > secondary > primary benzylic alcohols. nih.gov

Protective Group Chemistry and its Strategic Application

In multi-step syntheses, it is often necessary to "protect" the hydroxymethyl group to prevent it from reacting while other transformations are carried out on the molecule, particularly at the more reactive benzylic bromide site. The alcohol can be converted into a protective group that is stable under a specific set of reaction conditions and can be cleanly removed later.

Benzyl Ethers (OBn): A common strategy is the formation of a benzyl ether. This is typically achieved via a Williamson ether synthesis, where the alcohol is deprotonated with a base (e.g., NaH) and reacted with benzyl bromide. organic-chemistry.org Benzyl ethers are advantageous because they are stable to a wide range of acidic and basic conditions. uwindsor.ca

Silyl (B83357) Ethers: Another widely used class of protecting groups are silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) ether. These are formed by reacting the alcohol with a silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. acs.org

Strategic Deprotection: The choice of protecting group is strategic. For instance, a benzyl ether protecting group is readily removed by catalytic hydrogenolysis (H₂ over a palladium catalyst), a method that can also reduce other functionalities like alkenes but is orthogonal to the removal of many other protecting groups. organic-chemistry.orguwindsor.ca Silyl ethers, on the other hand, are typically removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). This orthogonality allows for selective deprotection and sequential reactions at different sites within a complex molecule.

Metal-Catalyzed Coupling Reactions and Complex Formation

The presence of two distinct carbon-bromine bonds—one aromatic (Csp²-Br) and one benzylic (Csp³-Br)—makes (2-Bromo-5-(bromomethyl)phenyl)methanol a versatile substrate for metal-catalyzed reactions. Palladium catalysts, in particular, are widely employed to functionalize such compounds.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. nobelprize.org The compound (2-Bromo-5-(bromomethyl)phenyl)methanol can participate in these reactions, primarily through its aryl bromide moiety. The general mechanism for these couplings, such as the Suzuki-Miyaura reaction, involves a catalytic cycle consisting of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetallation with an organometallic reagent (like a boronic acid), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nobelprize.org

The reactivity of substrates in these reactions is influenced by the catalyst system, including the choice of ligands. Research on related structures shows that pyrazole-containing ligands can be used to stabilize palladium complexes, and their steric and electronic properties can be fine-tuned to optimize catalytic activity. rsc.org While the bromomethyl group is also a reactive site, selective coupling at the more reactive aryl bromide position is typically achievable. For instance, in Suzuki cross-coupling reactions of the analogous compound 2-bromo-5-(bromomethyl)thiophene, selective reaction at the C-Br bond of the thiophene (B33073) ring is accomplished using Pd(PPh₃)₄ as the catalyst. nih.gov This suggests that (2-Bromo-5-(bromomethyl)phenyl)methanol would behave similarly, allowing for the selective formation of biaryl structures.

Furthermore, compounds containing benzyl alcohol motifs can form stable complexes with palladium. The related molecule (2-(Bromomethyl)phenyl)methanol, for example, has been shown to form palladium complexes through intermolecular hydrogen bonding. biosynth.com These interactions can influence the stability and reactivity of the catalytic species involved in the reaction.

Below is a table showing representative results for the Suzuki cross-coupling of a structurally similar substrate, demonstrating the scope of this transformation.

| Aryl Boronic Acid Partner | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | 1,4-Dioxane/H₂O | K₃PO₄ | 60 | nih.govmdpi.com |

| 4-Methoxyphenylboronic acid | 1,4-Dioxane/H₂O | K₃PO₄ | 75 | nih.gov |

| 3-Chloro-4-fluorophenylboronic acid | 1,4-Dioxane/H₂O | K₃PO₄ | 72 | nih.gov |

| 4-Nitrophenylboronic acid | 1,4-Dioxane/H₂O | K₃PO₄ | 55 | nih.gov |

Data adapted from studies on 2-bromo-5-(bromomethyl)thiophene, a heterocyclic analog. nih.gov

In addition to acting as the halide partner in cross-coupling reactions, (2-Bromo-5-(bromomethyl)phenyl)methanol can be converted into an organometallic intermediate. The most common application is its transformation into a boronic acid or a boronate ester, which can then serve as the nucleophilic partner in a subsequent Suzuki-Miyaura coupling. libretexts.org This two-step approach allows for the synthesis of complex molecules in a convergent manner.

The most prevalent method for synthesizing aryl boronic esters from aryl halides is the Miyaura borylation. nih.govorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is valued for its high functional group tolerance, which would be crucial for preserving the hydroxymethyl and bromomethyl groups in the substrate. organic-chemistry.orgorganic-chemistry.org

The general transformation of (2-Bromo-5-(bromomethyl)phenyl)methanol to its corresponding boronate ester is shown below:

| Reagent | Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(dppf) | dppf (part of catalyst) | KOAc (Potassium Acetate) | Dioxane or DMSO | nih.gov |

| Bis(pinacolato)diboron (B₂pin₂) | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343) | organic-chemistry.org |

| Pinacolborane (HBpin) | PdCl₂(dppf) | dppf (part of catalyst) | Et₃N (Triethylamine) | Dioxane | organic-chemistry.org |

Table displays typical conditions for Miyaura borylation of aryl bromides.

Once formed, the resulting boronate ester, (2-(hydroxymethyl)-4-(bromomethyl)phenyl)boronic acid pinacol (B44631) ester, becomes a valuable building block for introducing this substituted phenyl motif into a wide array of organic molecules via Suzuki-Miyaura coupling. dntb.gov.ua

Stereochemical and Conformational Aspects of Reactivity

The spatial arrangement of substituents on the aromatic ring of (2-Bromo-5-(bromomethyl)phenyl)methanol plays a critical role in dictating its reactivity, influencing both the speed of reactions and the stereochemical outcome.

The term "steric effects" refers to the influence of the size and spatial arrangement of atoms or groups on a molecule's reactivity. In (2-Bromo-5-(bromomethyl)phenyl)methanol, the bromine atom at the C2 position is ortho to the hydroxymethyl group. This ortho-substituent creates significant steric hindrance around the C-Br bond, which is the primary site of reaction in palladium-catalyzed couplings.

This steric bulk can have several consequences:

The following table provides a conceptual comparison of relative reaction rates in a hypothetical Suzuki coupling.

| Substrate | Ortho Substituent | Steric Hindrance | Predicted Relative Rate |

|---|---|---|---|

| (4-Bromophenyl)methanol | -H | Low | 1.0 (Reference) |

| (2-Bromo-5-methylphenyl)methanol | -H | Low | ~1.0 |

| (2-Bromo-5-(bromomethyl)phenyl)methanol | -CH₂OH | High | < 1.0 |

Atropisomerism is a type of stereoisomerism that arises from restricted rotation (hindered rotation) around a single bond. For this to occur, the rotational energy barrier must be high enough to allow for the isolation of the different conformational isomers (rotamers). This phenomenon is most common in biaryl systems with bulky substituents in the ortho positions of both rings.

While (2-Bromo-5-(bromomethyl)phenyl)methanol is not itself atropisomeric, it is a key precursor to molecules that can exhibit this property. When it undergoes a Suzuki-Miyaura coupling with another substituted arylboronic acid, it forms a substituted biaryl product. If the coupling partner also contains a bulky ortho-substituent, the resulting product will have bulky groups at the 2 and 2' positions, creating a high barrier to rotation around the newly formed C-C single bond.

The potential for atropisomerism in the products is directly linked to the steric properties of the parent molecule. The ortho-bromo group (which is replaced in the coupling) and the adjacent hydroxymethyl group contribute significantly to the steric congestion in the product.

| Coupling Partner (Arylboronic Acid) | Resulting Biaryl Product Structure | Potential for Stable Atropisomers? |

|---|---|---|

| Phenylboronic acid | 2-(Hydroxymethyl)-4-(bromomethyl)biphenyl | Unlikely (H is too small) |

| 2-Methylphenylboronic acid | 2'-(Methyl)-2-(hydroxymethyl)-4-(bromomethyl)biphenyl | Possible |

| 2,6-Dimethylphenylboronic acid | 2',6'-(Dimethyl)-2-(hydroxymethyl)-4-(bromomethyl)biphenyl | Very Likely |

| 1-Naphthylboronic acid | 1-(2-(Hydroxymethyl)-4-(bromomethyl)phenyl)naphthalene | Very Likely |

This table illustrates how the steric bulk of the coupling partner influences the likelihood of forming atropisomeric products.

The study of such rotameric reactivities is crucial for applications in asymmetric synthesis and materials science, where the fixed, chiral conformation of atropisomers can be exploited.

Applications of 2 Bromo 5 Bromomethyl Phenyl Methanol As a Multifunctional Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The distinct reactivity of the three functional groups on the (2-Bromo-5-(bromomethyl)phenyl)methanol scaffold makes it an ideal intermediate for the synthesis of complex organic molecules. The benzylic bromide is highly susceptible to nucleophilic substitution, the aryl bromide is primed for metal-catalyzed cross-coupling reactions, and the hydroxyl group can be used for esterification, etherification, or as a directing group. This allows for a step-wise and controlled introduction of molecular complexity.

Brominated aromatic compounds are established as critical intermediates in the synthesis of pharmaceuticals. mdpi.com The presence of bromine atoms can facilitate key bond-forming reactions and is a feature of many biologically active molecules. The structure of (2-Bromo-5-(bromomethyl)phenyl)methanol is particularly suited for creating scaffolds for medicinal chemistry. For instance, the regioselective functionalization of halogenated heterocycles is vital in designing targeted pharmaceutical compounds. nih.gov

While direct examples for this specific molecule are not extensively documented in leading journals, the utility of its structural motifs is well-established. For example, a closely related compound, 2-bromo-5-(bromomethyl)thiophene, has been synthesized and used as an intermediate in Suzuki cross-coupling reactions to produce novel 2-(bromomethyl)-5-aryl-thiophenes. nih.gov These resulting compounds were screened for therapeutic potential, with some showing promising antithrombotic and haemolytic activities, highlighting a pathway where such building blocks lead to potentially valuable pharmaceutical agents. nih.gov Similarly, research on other brominated phenols demonstrates their role as precursors to complex, biologically active targets, such as enzyme inhibitors and cytotoxic marine natural products. mdpi.com The synthesis of these targets often involves domino coupling or Sonogashira reactions, for which the aryl bromide of (2-Bromo-5-(bromomethyl)phenyl)methanol is a suitable handle. mdpi.com

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often relies on synthetic building blocks that can be readily diversified to optimize activity and safety. Halogenated compounds are a cornerstone of agrochemical research. The structural framework of (2-Bromo-5-(bromomethyl)phenyl)methanol offers a platform for creating libraries of potential agrochemical candidates. A related building block, (2-(Bromomethyl)phenyl)methanol, is noted for its utility in the development of agrochemicals. lookchem.com Furthermore, valuable biomass-derived intermediates like 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF) are recognized for their potential in creating value-added agrochemical products, underscoring the importance of the bromomethyl functional group in this field. researchgate.net

Construction of Polycyclic and Heterocyclic Frameworks

The dual bromine functionalities of (2-Bromo-5-(bromomethyl)phenyl)methanol make it an excellent candidate for constructing fused ring systems. The differential reactivity allows for sequential cyclization reactions, where one bromine atom reacts to form an initial ring, followed by a second reaction at the other bromine site to complete a polycyclic structure.

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a powerful tool in organic synthesis. The structure of (2-Bromo-5-(bromomethyl)phenyl)methanol is theoretically ideal for such transformations. For instance, the aryl bromide can undergo a metal-catalyzed coupling reaction (e.g., Suzuki or Heck) to introduce a side chain, which can then participate in an intramolecular reaction with the benzylic position (either before or after modification of the bromomethyl group) to form a new fused ring.

While specific annulation studies on this molecule are not prominent, the synthesis of unique, multi-substituted α-arylnaphthalenes has been achieved through a regiocontrolled ipso-type benzannulation process using structurally related aryl(dichlorocyclopropyl)methanols. acs.org This demonstrates that complex, controlled ring-forming reactions on substituted phenylmethanol systems are an active area of research for creating novel molecular architectures. acs.org The presence of two distinct reactive halogen sites on (2-Bromo-5-(bromomethyl)phenyl)methanol provides a logical entry point for sequential, directed annulation strategies.

Heterocyclic nanographenes are large, two-dimensionally extended polycyclic aromatic compounds (PAHs) that contain heteroatoms. They are of great interest for their applications as functional chromophores and organic semiconductors. acs.org Their synthesis relies on efficient ring-forming reactions, with intramolecular dehydrogenative annulation (oxidative cyclization) being one of the most versatile methods. acs.org

(2-Bromo-5-(bromomethyl)phenyl)methanol serves as a potent precursor for these complex structures. A plausible synthetic route could involve a Suzuki or Sonogashira cross-coupling reaction at the aryl bromide position to attach a large aromatic or heteroaromatic unit. researchgate.netresearchgate.netresearchgate.net Subsequently, the bromomethyl group can be converted into another reactive moiety (e.g., an aldehyde, amine, or another ring system) that can undergo an intramolecular cyclization to extend the polycyclic framework. The synthesis of various polycyclic hetero-fused systems has been demonstrated using Negishi cross-coupling of related heterocyclic precursors, followed by azidation and thermal cyclization to build the final fused structure. nih.gov This general strategy highlights how a bifunctional precursor like (2-Bromo-5-(bromomethyl)phenyl)methanol could be strategically employed to construct complex, custom-designed heterocyclic nanographene structures. acs.orgnih.gov

Utilization in Materials Science and Polymer Chemistry

In materials science, brominated compounds are frequently used to impart specific properties to polymers, most notably flame retardancy and enhanced thermal stability. The incorporation of bromine into a polymer matrix is a well-established strategy for reducing the flammability of organic materials. google.com

Research into brominated flame retardants has demonstrated the synthesis of polymers with high bromine content. For example, pentabromobenzyl-substituted polystyrene has been developed as an effective flame retardant for plastics. google.com In these systems, a brominated benzyl (B1604629) group is attached to a polymer backbone. google.com Another relevant study details the synthesis of brominated benzoxazine (B1645224) monomers, such as 3-(2,4,6-tribromophenyl)-3,4-dihydro-2H-1,3-benzoxazine, which are then subjected to ring-opening polymerization. researchgate.net The resulting polybenzoxazines exhibit high thermal stability and significant flame retardancy, as measured by their limiting oxygen index (LOI) and thermal degradation temperatures. researchgate.net

(2-Bromo-5-(bromomethyl)phenyl)methanol could be utilized in similar applications. It can be attached to a polymer backbone via its hydroxyl or bromomethyl group, or it could be used as a monomer in condensation polymerization, leveraging its multiple reactive sites to build a cross-linked, bromine-rich polymer network.

Table of Brominated Monomers and Polymer Properties

| Monomer Name | Polymerization Method | Key Polymer Property | Application |

|---|---|---|---|

| Pentabromobenzyl Acrylate | Free-radical polymerization | High bromine content | Flame Retardant |

| 3-(2,4,6-tribromophenyl)-3,4-dihydro-2H-1,3- benzoxazine | Thermal ring-opening | High thermal stability, Flame Retardancy | High-performance plastics, Circuit boards |

Design and Synthesis of Metal-Organic Frameworks (MOFs) via Halogen Bonding Interactions

Strategies for Polymer Functionalization and Modification

There is no specific literature available that details strategies for polymer functionalization or modification using (2-Bromo-5-(bromomethyl)phenyl)methanol. The compound possesses a highly reactive bromomethyl group, which is a potent electrophile suitable for nucleophilic substitution reactions. This functionality makes it a candidate for grafting onto polymers containing nucleophilic side chains (e.g., hydroxyl, amino, or thiol groups) in a post-polymerization modification approach. Additionally, the hydroxymethyl group could potentially be used to incorporate the molecule as a functional monomer in step-growth polymerizations. However, no published studies demonstrating these specific applications for this compound were identified.

Advanced Computational and Spectroscopic Investigations of 2 Bromo 5 Bromomethyl Phenyl Methanol

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the three-dimensional structure and electronic landscape of molecules like (2-Bromo-5-(bromomethyl)phenyl)methanol.

Conformational Analysis: The molecule possesses rotational freedom around the C-C bond connecting the hydroxymethyl group (-CH₂OH) to the phenyl ring and the C-C bond of the bromomethyl group (-CH₂Br). Conformational analysis aims to identify the most stable arrangement (lowest energy conformer) of these groups. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be mapped. These calculations would likely reveal that the most stable conformers are those that minimize steric hindrance between the bulky bromine atoms and the substituent groups. Intramolecular hydrogen bonding between the hydroxyl proton and the bromine on the ring might also be a stabilizing factor in certain conformations.

Electronic Structure Prediction: DFT calculations can provide a detailed picture of the electron distribution within the molecule. Key electronic properties that can be predicted include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule. For (2-Bromo-5-(bromomethyl)phenyl)methanol, negative potential (red/yellow) would be expected around the electronegative oxygen and bromine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydroxyl and methylene (B1212753) protons.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. For this compound, the HOMO is likely located on the electron-rich aromatic ring, while the LUMO may be centered on the antibonding orbitals of the C-Br bonds, particularly the more reactive benzylic bromomethyl group.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and intramolecular interactions. It can quantify the charge on each atom, revealing the electrophilic nature of the carbons attached to the bromine atoms and the nucleophilic character of the oxygen atom.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in understanding the "how" and "why" of chemical reactions involving (2-Bromo-5-(bromomethyl)phenyl)methanol. The two bromine atoms are situated in different chemical environments—one attached directly to the aromatic ring and the other to a benzylic carbon—leading to distinct reactivities. gla.ac.uk

Nucleophilic Substitution: The bromomethyl group is particularly susceptible to nucleophilic substitution (SN1 and SN2) reactions. khanacademy.orgquora.com Computational models can be used to:

Calculate Activation Barriers: By mapping the energy profile of the reaction pathway, the energy of the transition state can be calculated. This allows for the determination of the activation energy, which is a key factor in predicting reaction rates. For an SN2 reaction, this would involve modeling the approach of a nucleophile and the concerted departure of the bromide ion. For an SN1 reaction, the stability of the intermediate benzyl (B1604629) carbocation, which is stabilized by the adjacent aromatic ring, would be a key focus of the calculation. masterorganicchemistry.com

Model Transition State Geometries: These calculations reveal the precise arrangement of atoms at the peak of the reaction energy profile. For instance, in an SN2 transition state, the model would show the incoming nucleophile and the leaving bromide ion partially bonded to the benzylic carbon in a trigonal bipyramidal geometry.

Investigate Solvent Effects: The inclusion of solvent models (either implicit or explicit) can demonstrate how the solvent influences reaction rates and mechanisms by stabilizing charged intermediates and transition states.

Benzylic Bromination: The synthesis of this compound often involves the bromination of a precursor like 2-bromo-5-methylbenzyl alcohol. Computational studies on benzylic bromination using reagents like N-bromosuccinimide (NBS) can elucidate the radical mechanism involved. acs.org These models can analyze the transition states for the hydrogen abstraction step by a bromine radical to form a resonance-stabilized benzylic radical, which is a key intermediate in the reaction. masterorganicchemistry.comresearchgate.netdntb.gov.ua

In Silico Screening and Structure-Activity Relationship (SAR) Studies for Molecular Design

The term in silico refers to experiments performed on a computer. In drug discovery and materials science, these methods are used to predict the properties and activities of novel compounds before they are synthesized.

In Silico Screening: (2-Bromo-5-(bromomethyl)phenyl)methanol can serve as a scaffold for creating a virtual library of related compounds. By computationally modifying the functional groups (e.g., replacing the alcohol with other groups, changing the position of the bromines, or substituting them with other halogens), a large number of derivatives can be generated. acs.org These virtual compounds can then be screened for potential biological activity using molecular docking simulations. nih.govepa.gov For example, the library could be docked against the active site of a specific enzyme or receptor to predict binding affinities. This process helps prioritize which compounds are most promising for synthesis and further testing.

Structure-Activity Relationship (SAR) Studies: SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. nih.govnih.govresearchgate.net For the (2-Bromo-5-(bromomethyl)phenyl)methanol scaffold, a systematic SAR study would involve synthesizing and testing a series of analogs to determine the effects of:

The Hydroxymethyl Group: Converting the alcohol to an ether or ester could reveal the importance of the hydrogen-bond donating ability of the -OH group for a specific biological interaction. nih.gov

The Aromatic Bromine: Replacing the bromine at the 2-position with other groups (e.g., chlorine, fluorine, or a methyl group) would probe the influence of its size, electronegativity, and position on activity.

The Bromomethyl Group: As a reactive handle, this group is often used to covalently link the molecule to a biological target. Modifying its reactivity or replacing it altogether would provide critical information about its role in the mechanism of action.

These studies are crucial for optimizing a lead compound to enhance its potency and selectivity or to reduce potential toxicity.

High-Resolution Spectroscopic Characterization Techniques for Structural Confirmation and Reactivity Insights

Spectroscopic techniques are indispensable for confirming the identity and purity of (2-Bromo-5-(bromomethyl)phenyl)methanol and for studying its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms and their neighboring environments. For (2-Bromo-5-(bromomethyl)phenyl)methanol, key signals confirm the structure. A singlet for the bromomethyl (-CH₂Br) protons is observed, along with a distinct signal for the hydroxymethyl (-CH₂OH) protons. The protons on the aromatic ring appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. One would expect to see distinct signals for the two methylene carbons (-CH₂Br and -CH₂OH) and the six aromatic carbons (four CH and two quaternary carbons bonded to bromine and a substituent). chemicalbook.comrsc.org

Interactive Data Table: Predicted and Reported NMR Data for (2-Bromo-5-(bromomethyl)phenyl)methanol Note: Predicted shifts are estimates based on standard chemical shift tables and may vary from experimental values. The reported ¹H NMR data is from literature.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Reported ¹H NMR Signal (ppm) | Multiplicity |

| ¹H | -CH₂OH | 3.5 - 4.5 | ~3.80 | Broad Peak |

| ¹H | -CH₂Br | 4.4 - 4.6 | 4.42 | Singlet |

| ¹H | Aromatic-H | 7.0 - 7.6 | Not specified | Multiplet |

| ¹³C | -CH₂OH | 60 - 70 | Not reported | - |

| ¹³C | -CH₂Br | 30 - 40 | Not reported | - |

| ¹³C | Aromatic-C | 120 - 145 | Not reported | - |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Molecular Ion Peak: Due to the presence of two bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks (an M, M+2, and M+4 pattern), confirming the presence of two bromines. The nominal molecular weight is approximately 280 g/mol .

Fragmentation Pattern: Common fragmentation pathways for benzyl alcohols include the loss of water (dehydration) and alpha-cleavage (loss of the -CH₂OH group). libretexts.orgyoutube.com For this compound, the most facile fragmentation would likely be the loss of the benzylic bromine atom to form a stable benzyl cation, which would also show a characteristic isotopic pattern for one bromine atom. docbrown.info

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. libretexts.org

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's O-H stretching vibration, with the broadness resulting from hydrogen bonding. researchgate.netnist.gov

C-O Stretch: A strong C-O stretching vibration for the primary alcohol would appear in the 1000-1075 cm⁻¹ region. libretexts.org

Aromatic C-H and C=C Stretches: Peaks corresponding to aromatic C-H stretching would be seen just above 3000 cm⁻¹, and aromatic C=C ring stretching vibrations would appear in the 1450-1600 cm⁻¹ range. chemicalbook.comresearchgate.net

C-Br Stretch: The C-Br stretching vibrations typically appear in the fingerprint region, usually between 500 and 700 cm⁻¹.

Future Research Directions and Unexplored Potential of 2 Bromo 5 Bromomethyl Phenyl Methanol

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The presence of a hydroxymethyl group on a prochiral benzylic carbon in (2-Bromo-5-(bromomethyl)phenyl)methanol offers a significant opportunity for the development of stereoselective and enantioselective synthetic methodologies. Chiral benzylic alcohols are crucial structural motifs in numerous pharmaceuticals and natural products. researchgate.net While the synthesis of racemic (2-Bromo-5-(bromomethyl)phenyl)methanol is established, future research could pioneer routes to its enantiomerically pure forms.

Current advanced strategies for synthesizing chiral benzylic alcohols could be adapted for this purpose. These include:

Asymmetric Hydrogenation: The ketone precursor to (2-Bromo-5-(bromomethyl)phenyl)methanol could undergo asymmetric hydrogenation using well-established chiral catalysts to yield the enantioenriched alcohol.

Enzymatic Reactions: Biocatalytic methods, such as the enantioselective hydroxylation of the corresponding toluene (B28343) derivative by self-sufficient cytochrome P450 enzymes, offer a green and highly selective approach. thieme-connect.com

Catalytic Asymmetric Benzylic Substitution: Transition-metal-catalyzed asymmetric benzylic substitution reactions, which are currently an underexplored field, could be developed. researchgate.net A recent study demonstrated a Pd/Cu co-catalyzed method for the stereodivergent synthesis of benzylic alcohol derivatives, a protocol that could potentially be adapted to construct the chiral center in (2-Bromo-5-(bromomethyl)phenyl)methanol with high enantioselectivity. researchgate.net

The successful development of these routes would not only provide access to enantiopure (R)- and (S)-(2-Bromo-5-(bromomethyl)phenyl)methanol but also contribute to the broader field of asymmetric synthesis.

Table 1: Potential Enantioselective Synthetic Strategies

| Synthetic Strategy | Potential Catalyst/Reagent | Key Features | Relevant Research |

| Asymmetric Hydrogenation | Chiral Ruthenium or Rhodium complexes | High efficiency and enantioselectivity for aromatic ketones. | researchgate.net |

| Biocatalytic Hydroxylation | Cytochrome P450 enzymes | High enantioselectivity under mild, environmentally friendly conditions. | thieme-connect.com |

| Asymmetric Benzylic Substitution | Pd/Cu co-catalysis with chiral ligands | Allows for stereodivergent synthesis and construction of adjacent stereocenters. | researchgate.net |

| Asymmetric Phenyl Transfer | β-hydroxysulfoximines as catalysts | Effective for generating diarylmethanols from aromatic aldehydes. | organic-chemistry.org |

Exploration of Emerging Applications in Advanced Functional Materials

The high bromine content and reactive functional groups of (2-Bromo-5-(bromomethyl)phenyl)methanol make it an intriguing candidate for the synthesis of advanced functional materials. Brominated compounds are integral to various technologies, most notably as highly effective flame retardants. azom.combromxchem.com

Future research can focus on incorporating (2-Bromo-5-(bromomethyl)phenyl)methanol as a monomer or cross-linking agent into polymers to create novel, high-performance materials.

Polymeric Flame Retardants: There is a significant need to develop new, high molecular weight polymeric flame retardants to minimize the environmental and biological risks associated with smaller, more volatile brominated molecules. google.comnih.gov The hydroxyl and bromomethyl groups of the title compound are ideal handles for polymerization reactions (e.g., forming polyesters or polyethers), locking the bromine atoms within a larger, less mobile macromolecular structure. google.com These new polymers could find applications in enhancing the fire safety of plastics, textiles, and electronic components. bromxchem.comoceanchemgroup.com

Organic Semiconductors: Halogen substitution is a known strategy for tuning the electronic and structural properties of polycyclic aromatic hydrocarbons (PAHs), a class of materials being investigated for use as organic semiconductors. acs.org Derivatives of (2-Bromo-5-(bromomethyl)phenyl)methanol could be used to synthesize larger, brominated aromatic systems. Computational studies on brominated acenes show that bromine substitution significantly impacts molecular structure and properties, suggesting that materials derived from this compound could have unique and potentially useful electronic characteristics. acs.org

Table 2: Potential Applications in Functional Materials

| Material Type | Synthetic Approach | Key Properties | Potential Use |

| Polymeric Flame Retardants | Polycondensation or addition polymerization | High bromine content, reduced volatility, enhanced thermal stability | Plastics, textiles, electronics, building materials bromxchem.comoceanchemgroup.com |

| Organic Semiconductors | Suzuki or other cross-coupling reactions to build larger conjugated systems | Tunable electronic properties via bromine substitution | Organic solar cells, electronic devices acs.org |

| Functionalized Polymers | Grafting onto existing polymer backbones | Modified surface properties, increased reactivity | Specialty coatings, advanced composites |

Rational Design and Synthesis of Novel Derivatives for Targeted Academic Research

The distinct reactivity of the aryl bromide, benzyl (B1604629) bromide, and benzyl alcohol moieties allows for the rational design and selective synthesis of a diverse library of derivatives. This compound is a versatile intermediate for creating more complex molecules for academic exploration, particularly in medicinal chemistry and chemical biology. myskinrecipes.com

Future work should systematically explore the selective functionalization of each reactive site:

Hydroxyl Group Modification: The alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters, providing a wide range of functional group transformations.

Benzylic Bromide Substitution: The highly reactive bromomethyl group is an excellent electrophile for nucleophilic substitution reactions with amines, thiols, and alkoxides, enabling the attachment of various side chains.

Aryl Bromide Cross-Coupling: The less reactive aryl bromide can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netresearchgate.net This allows for the formation of carbon-carbon or carbon-heteroatom bonds, connecting the core structure to other aromatic or aliphatic groups.

By combining these transformations, researchers can create a portfolio of novel compounds with tailored structures. For instance, a project at the Rijksmuseum is investigating how subtle chemical modifications to benzyl alcohol derivatives can create more selective cleaning agents for historical paintings, highlighting an unconventional application for such rationally designed molecules. rijksmuseum.nl This principle of fine-tuning chemical structure for a specific function can be broadly applied.

Interdisciplinary Research Integrating Synthetic Chemistry with Advanced Computational and Data Science Methodologies

The future of chemical research lies in the synergy between experimental synthesis and advanced computational tools. The study of (2-Bromo-5-(bromomethyl)phenyl)methanol and its derivatives is an ideal platform for such an interdisciplinary approach.

AI-Driven Synthetic Route Planning: Computer-aided synthesis planning (CASP) and machine learning algorithms are revolutionizing how chemists design synthetic routes. protheragen.aiacs.org These tools can analyze vast reaction databases to predict optimal pathways, reagents, and conditions for synthesizing the target molecule and its derivatives, significantly reducing experimental trial-and-error. numberanalytics.compharmafeatures.com This approach could identify novel, more efficient, or greener synthetic routes that may not be obvious through traditional retrosynthetic analysis.

Computational Property Prediction: Density Functional Theory (DFT) and other computational chemistry methods can be used to investigate the structural and electronic properties of (2-Bromo-5-(bromomethyl)phenyl)methanol and its potential derivatives. nih.gov These calculations can predict reactivity, analyze reaction mechanisms (such as the stereochemical outcome of asymmetric reactions), and forecast the properties of resulting functional materials. researchgate.netacs.org

Green Chemistry by Design: Machine learning models can be developed to predict the environmental impact of different synthetic routes. chemrxiv.org By integrating predictions of reaction success with sustainability metrics like the process mass intensity (PMI) of reagents, researchers can make more informed decisions during the design phase to select greener and more sustainable chemical processes. chemrxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.